Linker Length and Composition: C4 Alkyl Chain vs. C3, C5, and C6 Analogs
Boc-NH-C4-Br possesses a four-carbon (C4) alkyl chain. This specific length is a critical design parameter. Alkyl chain linkers are a major class in PROTAC design, and their length is known to influence degradation potency [1]. While a direct head-to-head comparison for Boc-NH-C4-Br is not available, class-level inference from linker SAR studies indicates that even a single-carbon change can alter the distance between ligands by approximately 1.2–1.5 Å, which can significantly impact ternary complex geometry and subsequent ubiquitination efficiency [2]. The C4 length provides a distinct spatial separation compared to shorter C3 (Boc-NH-C3-Br, CAS 83948-53-2, MW 238.12) and longer C5 (Boc-NH-C5-Br, CAS 83948-54-3, MW 266.18) or C6 (Boc-NH-C6-Br, CAS 142356-33-0, MW 280.20) variants, offering a unique starting point for linker optimization [3].
| Evidence Dimension | Linker length (carbon atoms) |
|---|---|
| Target Compound Data | 4 (C4) [1] |
| Comparator Or Baseline | Boc-NH-C3-Br: 3 (C3) ; Boc-NH-C5-Br: 5 (C5) ; Boc-NH-C6-Br: 6 (C6) [3] |
| Quantified Difference | +1 carbon vs. C3; -1 carbon vs. C5; -2 carbons vs. C6 |
| Conditions | Structural comparison of alkyl chain-based PROTAC linkers |
Why This Matters
The precise C4 length is a key variable in PROTAC design, where linker length directly influences the formation of a productive ternary complex; selecting the wrong length can lead to a complete loss of degradation activity [2].
- [1] PubChem. (2025). tert-Butyl N-(4-bromobutyl)carbamate. Compound Summary for CID 10868765. View Source
- [2] Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312. View Source
- [3] PubChem. (2025). tert-Butyl N-(6-bromohexyl)carbamate. Compound Summary for CID 15659984. View Source
